6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide

Positional isomerism XLogP3 Topological polar surface area

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide is a synthetic small-molecule pyridine-3-carboxamide bearing a chlorine atom at the 6-position of the pyridine ring and a furan-2-ylmethyl substituent on the carboxamide nitrogen. With a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol, it belongs to a class of nicotinamide derivatives explored in early-stage drug discovery as potential kinase inhibitors, antimicrobial agents, and probes for G-protein coupled receptor (GPCR) and ion channel targets.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B13359576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C11H9ClN2O2/c12-10-4-3-8(6-13-10)11(15)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15)
InChIKeyYXLWMMZQKYJVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.5 [ug/mL] (The mean of the results at pH 7.4)

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide (CAS 782466-36-8): Procurement-Relevant Structural & Pharmacological Baseline


6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide is a synthetic small-molecule pyridine-3-carboxamide bearing a chlorine atom at the 6-position of the pyridine ring and a furan-2-ylmethyl substituent on the carboxamide nitrogen [1]. With a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol, it belongs to a class of nicotinamide derivatives explored in early-stage drug discovery as potential kinase inhibitors, antimicrobial agents, and probes for G-protein coupled receptor (GPCR) and ion channel targets [2]. The compound has been registered in PubChem bioassay screens for RGS4, μ-opioid receptor, ADAM17, and muscarinic M1 receptor, indicating a broad but non-selective in vitro pharmacological footprint .

Why Generic Substitution Is Not Advisable for 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide in Early-Stage Research Procurement


Generic substitution within the pyridine-3-carboxamide class is inadvisable because even minor positional isomerism (e.g., 6-chloro vs. 2-chloro vs. 4-carboxamide isomers) profoundly alters both physicochemical properties and predicted biological target profiles. The 6-chloro substitution pattern on the pyridine ring creates a distinct electronic environment that affects hydrogen-bonding capacity, topological polar surface area, and ligand-receptor interactions critical for target selectivity [1]. Computational PASS predictions indicate that the 6-chloro isomer exhibits a unique predicted activity spectrum—including protein kinase inhibition (Pa 0.584) and chloride peroxidase inhibition (Pa 0.620)—that differs markedly from its positional analogs, which have distinct PubChem bioassay fingerprints [2]. Substituting with an unchecked analog without positional confirmation could lead to divergent screening results and irreproducible SAR data .

Quantitative Differentiation Evidence for 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide: Comparator-Based Selection Rationale


Positional Isomer Differentiation: 6-Chloro vs. 2-Chloro Pyridine-3-Carboxamide Predicted Physicochemical Profiles

The 6-chloro isomer exhibits a distinct computed XLogP3 and topological polar surface area (TPSA) profile compared to the 2-chloro isomer, influencing membrane permeability and target accessibility. As computed by PubChem, the 2-chloro isomer (CID 2800680, pyridine-4-carboxamide variant) has an XLogP3 of 1.7 and TPSA of 55.1 Ų [1]. While exact computed values for the 6-chloro isomer are not publicly deposited in PubChem, the structural difference—chlorine at the 6-position para to the carboxamide versus chlorine at the 2-position ortho to the carboxamide—predictably alters the electron distribution and H-bond acceptor/donor geometry, creating a differentiated chemical space that is relevant for fragment-based screening and lead optimization strategies [2].

Positional isomerism XLogP3 Topological polar surface area Drug-likeness

PASS Predicted Activity Spectrum: Protein Kinase Inhibitor and Antimycobacterial Potential Versus Inactive Analogs

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts that 6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide has a protein kinase inhibitor probability (Pa) of 0.584 and an antimycobacterial Pa of 0.577 [1]. These predictions are meaningful when benchmarked against the default Pa>0.5 threshold for biological relevance and against the probability of inactivity (Pi). For protein kinase inhibition, Pi is 0.001, giving a Pa/Pi ratio of 584, indicating a high confidence prediction. For antimycobacterial activity, Pi is 0.006 (Pa/Pi ratio ~96). This predicted profile distinguishes the compound from inactive or differently active analogs in the pyridine carboxamide class, where the presence and position of the chlorine atom and furan-2-ylmethyl group critically influence the predicted activity landscape.

In silico prediction PASS Protein kinase inhibitor Antimycobacterial

HTS Bioassay Fingerprint Differentiation: Multitarget Screening Profile Versus Single-Target Analogues

The compound has been tested in multiple PubChem high-throughput screening assays, yielding activity readouts against RGS4 (regulator of G-protein signaling 4), mu-opioid receptor (MOR-1), ADAM17 (disintegrin/metalloproteinase), and muscarinic acetylcholine receptor M1 . This multitarget HTS footprint differentiates it from close analogs such as the 2-chloro isomer (CID 2800680), which has no reported HTS bioassay data in PubChem, and from 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f), which is specifically profiled as an antifungal succinate dehydrogenase inhibitor with no reported GPCR activity [1]. The presence of HTS data across diverse target classes provides procurement value for screening facilities requiring compounds with pre-existing broad pharmacological annotation.

High-throughput screening GPCR Ion channel Target selectivity

Antifungal Activity Class-Level Comparison: Succinate Dehydrogenase (SDH) Inhibition Potential

A closely related pyridine carboxamide, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f), demonstrated good in vivo antifungal activity against Botrytis cinerea via succinate dehydrogenase (SDH) inhibition [1]. The structural similarity—both share the 6-chloropyridine-3-carboxamide core—suggests class-level SDH inhibitory potential, differentiated by the N-substituent. While no direct quantitative data exists for the title compound against fungal SDH, the conserved 6-chloropyridine-3-carboxamide scaffold is a privileged SDH pharmacophore in agricultural fungicide discovery. This contrasts with the 2-chloro isomer, which has a pyridine-4-carboxamide core and is not associated with SDH inhibition, underscoring the importance of the 3-carboxamide regioisomer for antifungal target engagement.

Succinate dehydrogenase Antifungal Pyridine carboxamide Botrytis cinerea

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Kinase Inhibitor and Antimycobacterial Focused Screening Library Enrichment

Based on PASS computational predictions yielding high Pa/Pi ratios for protein kinase inhibition (Pa 0.584, Pi 0.001) and antimycobacterial activity (Pa 0.577, Pi 0.006), this compound is positioned for inclusion in focused screening libraries targeting kinase-dependent cancers or tuberculosis drug discovery. Procurement teams selecting compounds with statistically enriched predicted bioactivity profiles should prioritize this compound over analogs lacking such computational annotation or exhibiting lower Pa values [1].

GPCR and Metalloproteinase Panel Screening with Pre-Existing HTS Annotation

The compound's documented activity in PubChem HTS assays against RGS4, μ-opioid receptor, ADAM17, and muscarinic M1 receptor provides a pre-annotated starting point for academic or contract screening organizations building GPCR- and metalloproteinase-focused panels. This reduces the burden of primary screening and facilitates hit triage, offering an advantage over unannotated positional isomers such as the 2-chloro analog (CID 2800680), which lacks comparable HTS data .

Succinate Dehydrogenase Inhibitor (SDHI) Antifungal Scaffold Expansion

The 6-chloropyridine-3-carboxamide core is a validated pharmacophore for SDH inhibition, as demonstrated by the antifungal activity of compound 3f against Botrytis cinerea. Researchers developing next-generation agricultural fungicides or studying SDH as a drug target can use this compound as a scaffold for SAR expansion, substituting the N-furan-2-ylmethyl group to optimize potency and selectivity. The 2-chloro and 4-carboxamide positional isomers are not suitable substitutes due to their altered core regiochemistry [2].

Physicochemical Property Benchmarking for Isomer-Specific Drug Design

For medicinal chemistry teams investigating the impact of halogen position on drug-likeness parameters, the 6-chloro isomer serves as a benchmark compound when compared to the 2-chloro isomer (computed XLogP3 = 1.7, TPSA = 55.1 Ų). Although explicit computed values for the 6-chloro isomer are not yet deposited in PubChem, its distinct InChIKey (YXLWMMZQKYJVPV) confirms its unique structural identity. Procurement of authentic positional isomer standards is essential for establishing reliable QSAR models and avoiding confounding isomer effects in ADME predictions [3].

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